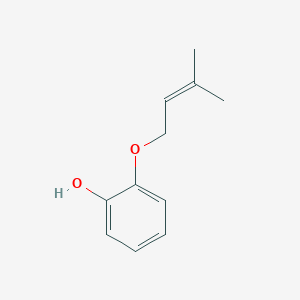

2-(3-Methylbut-2-enyloxy)phenol

Übersicht

Beschreibung

2-(3-Methylbut-2-enyloxy)phenol is an organic compound with the molecular formula C11H14O2. It is a phenolic ether, characterized by the presence of a phenol group bonded to a 3-methylbut-2-enyloxy group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether bond .

Industrial Production Methods

Industrial production of 2-(3-Methylbut-2-enyloxy)phenol follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as distillation or recrystallization to obtain the desired compound with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Methylbut-2-enyloxy)phenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The phenolic hydrogen can be substituted with various electrophiles, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or alkyl halides in the presence of a base.

Major Products

Oxidation: Quinones

Reduction: Alcohols

Substitution: Halogenated or alkylated phenols

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that 2-(3-Methylbut-2-enyloxy)phenol exhibits several biological activities, primarily due to its ability to interact with various molecular targets. Key findings include:

- Antioxidant Properties : The compound may influence cellular signaling pathways related to oxidative stress and inflammation.

- Enzyme Interaction : Studies suggest it can modulate enzyme activity, particularly in pathways associated with cancer and metabolic disorders.

Applications in Medicinal Chemistry

This compound has shown promise in pharmaceutical applications:

- Anti-Cancer Activity : Preliminary studies indicate that this compound may inhibit tumor growth in various cancer cell lines. For instance, it has been tested against melanoma and other solid tumors, showing potential as a chemotherapeutic agent by inducing apoptosis in cancer cells.

| Cell Line Tested | IC50 (µM) | Comparison with Control |

|---|---|---|

| BGC-823 | 9.00 | Better than 5-FU (15.18) |

| BEL-7402 | 6.70 | Better than 5-FU (15.81) |

The mechanism of action appears to involve inhibition of protein kinases and interference with DNA replication processes.

Case Studies and Research Findings

- Study on Cancer Cell Lines : A comprehensive evaluation across multiple tumor cell lines (MCF-7, BGC-823, A549) revealed broad-spectrum cytotoxicity with minimal effects on normal cells. The apoptosis mechanism was confirmed through flow cytometry and morphological assessments.

- Neuraminidase Inhibition : Research involving isolates from mangrove soil-derived fungi showed that this compound exhibited inhibitory effects on neuraminidase enzymes, indicating potential antiviral properties.

- Therapeutic Efficacy Against Melanoma : In vivo studies demonstrated significant tumor size reduction in mouse models treated with derivatives of this compound, suggesting its potential as a chemotherapeutic drug against melanoma .

Wirkmechanismus

The mechanism of action of 2-(3-Methylbut-2-enyloxy)phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, which can modulate the activity of enzymes and receptors. Additionally, the compound’s structure allows it to interact with cellular membranes, potentially affecting membrane fluidity and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

2-(3-Methylbut-2-enyloxy)phenol can be compared with other phenolic ethers, such as:

2-(3-Methylbut-2-enyloxy)anisole: Similar structure but with a methoxy group instead of a hydroxyl group.

2-(3-Methylbut-2-enyloxy)benzene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

2-(3-Methylbut-2-enyloxy)benzoic acid: Contains a carboxyl group, which can participate in additional reactions such as esterification.

The uniqueness of this compound lies in its phenolic hydroxyl group, which imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.

Biologische Aktivität

2-(3-Methylbut-2-enyloxy)phenol is a phenolic compound that has garnered attention for its diverse biological activities. This article reviews its properties, mechanisms of action, and potential applications in various fields, particularly in medicine and agriculture.

Chemical Structure and Properties

The compound features a phenolic hydroxyl group, which significantly enhances its reactivity and biological activity compared to related compounds. Its molecular formula is C12H16O2, with a molecular weight of 192.26 g/mol. The presence of the alkoxy group contributes to its unique chemical behavior, making it a subject of interest in pharmacological studies.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thereby preventing oxidative stress-related damage in cells. In vitro studies have demonstrated that this compound can scavenge free radicals effectively, contributing to its protective effects against cellular damage caused by oxidative stress .

Anticancer Properties

The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, studies have highlighted its potential to induce apoptosis in breast (MCF-7) and cervical (HeLa) cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis .

Antimicrobial Effects

This compound has been investigated for its antimicrobial activity against several pathogens. It demonstrates effectiveness against both bacterial and fungal strains, suggesting potential applications in developing natural antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been documented. It appears to inhibit pro-inflammatory cytokines, which are key mediators in inflammatory responses. This action could make it beneficial in treating inflammatory diseases .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Antioxidant Mechanism : The phenolic hydroxyl group donates electrons to free radicals, neutralizing them and preventing cellular damage.

- Anticancer Mechanism : It modulates pathways involved in cell cycle regulation and apoptosis, leading to reduced viability of cancer cells.

- Antimicrobial Mechanism : The compound disrupts microbial cell membranes or inhibits essential metabolic pathways within pathogens.

Case Studies

Several case studies have explored the applications of this compound:

- Study on Cancer Cell Lines : A study published in PubMed assessed the effects of this compound on MCF-7 and HeLa cells, demonstrating significant reductions in cell viability at specific concentrations .

- Antioxidant Efficacy Assessment : Research conducted on the antioxidant capacity revealed that this compound significantly increased the scavenging ability against hydrogen peroxide (H₂O₂), showcasing its potential as a protective agent against oxidative stress .

- Antimicrobial Activity Evaluation : In vitro tests indicated that the compound exhibited notable inhibition zones against various bacterial strains, suggesting its potential as a natural preservative or therapeutic agent .

Comparative Analysis

| Biological Activity | This compound | Other Phenolic Compounds |

|---|---|---|

| Antioxidant Capacity | High | Variable |

| Anticancer Activity | Significant | Moderate to High |

| Antimicrobial Properties | Effective | Variable |

| Anti-inflammatory Effects | Present | Common |

Eigenschaften

IUPAC Name |

2-(3-methylbut-2-enoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-9(2)7-8-13-11-6-4-3-5-10(11)12/h3-7,12H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXUAHNWRAJLTJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=CC=CC=C1O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00564632 | |

| Record name | 2-[(3-Methylbut-2-en-1-yl)oxy]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132277-33-9 | |

| Record name | 2-[(3-Methylbut-2-en-1-yl)oxy]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.